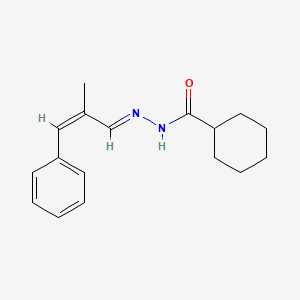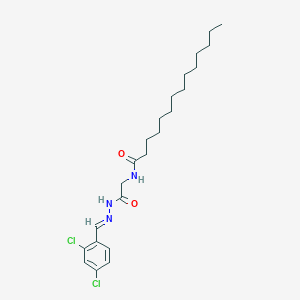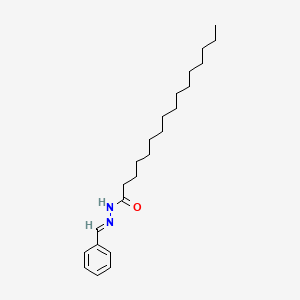
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid is a complex organic compound with the molecular formula C18H17N3O5 This compound is notable for its unique structure, which includes a phenoxyacetic acid moiety linked to a carbohydrazonoyl group and a 4-toluidino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-toluidine with an appropriate acylating agent to form the corresponding hydrazone.
Coupling with phenoxyacetic acid: The hydrazone intermediate is then coupled with phenoxyacetic acid under suitable conditions to form the final product.
The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific substituents on the aromatic ring or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- (4-(2-((4-ethoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- (4-(2-((4-ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid
Uniqueness
(4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenoxy)acetic acid is unique due to its specific structural features, such as the presence of the 4-toluidino group and the phenoxyacetic acid moiety. These structural elements contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
765901-93-7 |
|---|---|
Molecular Formula |
C18H17N3O5 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H17N3O5/c1-12-2-6-14(7-3-12)20-17(24)18(25)21-19-10-13-4-8-15(9-5-13)26-11-16(22)23/h2-10H,11H2,1H3,(H,20,24)(H,21,25)(H,22,23)/b19-10+ |
InChI Key |
OWEFNSKDVHFXIB-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-Allyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011534.png)
![3-Methyl-2-octyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011538.png)
![1-{4-[2-(Benzhydryloxy)ethyl]-1-piperazinyl}-2-butyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011540.png)


![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(4-fluorophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B12011557.png)
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B12011559.png)


![(5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011573.png)


![2-[Trichloromethyl]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B12011588.png)

